2-Amino-5-iodo-4-methoxypyrimidine
Übersicht
Beschreibung
2-Amino-5-iodo-4-methoxypyrimidine is a pyrimidine derivative with the molecular formula C5H6IN3O. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various therapeutic disciplines .
Vorbereitungsmethoden
The synthesis of 2-Amino-5-iodo-4-methoxypyrimidine typically involves the iodination of 2-Amino-4-methoxypyrimidine. This can be achieved through various synthetic routes, including electrophilic substitution reactions using iodine or iodine monochloride as the iodinating agents . The reaction conditions often involve the use of solvents like acetic acid or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
2-Amino-5-iodo-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form C-C or C-N bonds.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-iodo-4-methoxypyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-5-iodo-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Amino-5-iodo-4-methoxypyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-methoxypyrimidine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Amino-5-bromo-4-methoxypyrimidine: Similar in structure but contains a bromine atom instead of iodine, which can influence its reactivity and biological activity.
2-Amino-5-chloro-4-methoxypyrimidine: Contains a chlorine atom, which also affects its chemical and biological properties.
The uniqueness of this compound lies in its iodine substituent, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts .
Eigenschaften
IUPAC Name |
5-iodo-4-methoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLWJLJGDVYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704590 | |
Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89322-66-7 | |
Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.